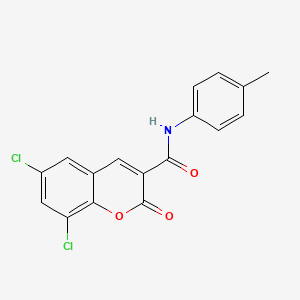
6,8-dichloro-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,8-dichloro-N-(4-methylphenyl)-2-oxochromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Hydrogen Bonding and Molecular Structure
Research on various anticonvulsant enaminones has highlighted the significance of hydrogen bonding and molecular conformation in determining the pharmacological properties of compounds. For example, studies on different enaminones have elucidated how intramolecular and intermolecular hydrogen bonding can influence the stability and reactivity of these molecules, which could be relevant for designing compounds with desired biological activities (Kubicki et al., 2000).
Antimicrobial Applications
Compounds with structural similarities have been investigated for their potential antimicrobial properties. For instance, research into quinazolinone and thiazolidinone derivatives has demonstrated the capacity of these compounds to exhibit significant antibacterial and antifungal activities. This suggests that structurally related compounds, such as "6,8-dichloro-N-(4-methylphenyl)-2-oxochromene-3-carboxamide," might also possess antimicrobial properties that could be harnessed for therapeutic purposes (Desai et al., 2011).
Material Science and Polymer Research
In the realm of material science, research on carboxylate-containing polyamides demonstrates the importance of molecular design in creating materials with specific physical properties. For example, the development of calcium complexes of carboxylate-containing polyamides has implications for biomineralization and the synthesis of advanced materials with unique structural and functional characteristics (Ueyama et al., 1998).
Synthesis and Chemical Reactivity
Research into the synthesis and antimicrobial activity of various carboxamide derivatives, including thieno[2,3-d]pyrimidine-6-carboxamides, highlights the versatility of carboxamide groups in medicinal chemistry. These studies provide valuable insights into how different substituents and structural modifications can influence the biological activity and chemical reactivity of carboxamide-containing compounds, potentially guiding the development of new therapeutic agents (Kolisnyk et al., 2015).
properties
IUPAC Name |
6,8-dichloro-N-(4-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c1-9-2-4-12(5-3-9)20-16(21)13-7-10-6-11(18)8-14(19)15(10)23-17(13)22/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTHFQCBDXOCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658433.png)
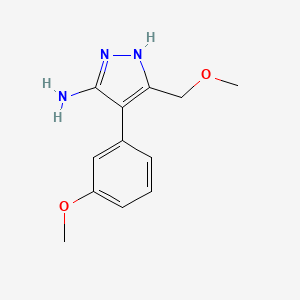
![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658435.png)


![N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2658441.png)
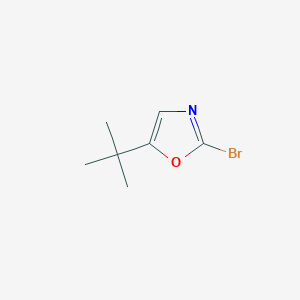


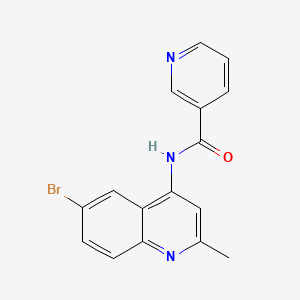

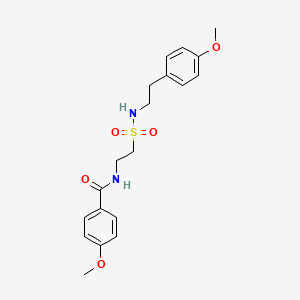

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2658452.png)